molecular formula C19H19Cl2N3NaO6S B1670481 Dicloxacillin sodium CAS No. 13412-64-1

Dicloxacillin sodium

Cat. No.: B1670481
CAS No.: 13412-64-1
M. Wt: 511.3 g/mol
InChI Key: QBFCIKYALGTFHK-VICXVTCVSA-N
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Mechanism of Action

Target of Action

Dicloxacillin sodium primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It binds to specific PBPs located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to PBPs, this compound inhibits the biosynthesis of the bacterial cell wall, disrupting the integrity of the bacterial cell and leading to cell death .

Pharmacokinetics

This compound is resistant to destruction by acid . After oral administration, its absorption is rapid but incomplete, with peak blood levels achieved in 1 to 1.5 hours . In one study, after ingestion of a single 500 mg oral dose, peak serum concentrations ranged from 10 to 17 mcg/mL for dicloxacillin . It is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . This compound is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis and is mediated through dicloxacillin binding to PBPs . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

Environmental factors such as the presence of other bacteria can influence the action of this compound. For example, free-living bacteria have been shown to degrade dicloxacillin, potentially reducing its efficacy . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can affect the action of dicloxacillin. Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Biochemical Analysis

Biochemical Properties

Dicloxacillin sodium exerts its effects by interacting with specific enzymes and proteins. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bacterial cell wall synthesis, which results in the rupture of the bacterial cell wall, leakage of the cell contents, and ultimately, bacterial death . This action influences cell function by disrupting the normal cellular processes of the bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to PBPs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. It is important to periodically assess organ system functions, including renal, hepatic, and hematopoietic, during prolonged therapy . Urinalysis and determination of serum creatinine and BUN concentrations should be performed prior to and periodically during therapy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .

Metabolic Pathways

This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stage of bacterial cell wall synthesis .

Transport and Distribution

This compound is distributed in the body fluids . With normal doses, insignificant concentrations are found in the cerebrospinal fluid and aqueous humor. Therapeutic concentrations are found in the pleural, bile, and amniotic fluids .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This localization is crucial for its function of inhibiting bacterial cell wall synthesis .

Chemical Reactions Analysis

Dicloxacillin sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Comparison with Similar Compounds

Dicloxacillin sodium is similar to other β-lactam antibiotics such as oxacillin and cloxacillin. it has some unique properties:

These unique properties make this compound monohydrate a valuable antibiotic in treating infections caused by penicillinase-producing bacteria .

Properties

CAS No.

13412-64-1

Molecular Formula

C19H19Cl2N3NaO6S

Molecular Weight

511.3 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1

InChI Key

QBFCIKYALGTFHK-VICXVTCVSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

Appearance

Solid powder

Key on ui other cas no.

13412-64-1

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3116-76-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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